molecular formula C10H11FO2 B13076807 2-(5-Fluoro-2-methylphenyl)propanoic acid

2-(5-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B13076807
M. Wt: 182.19 g/mol
InChI Key: NZQLPGMSRVLZAP-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 5-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)propanoic acid
  • 2-(3-Fluoro-2-methylphenyl)propanoic acid
  • 2-(5-Fluoro-3-methylphenyl)propanoic acid

Uniqueness

2-(5-Fluoro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

NZQLPGMSRVLZAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)C(=O)O

Origin of Product

United States

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